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Compound of Interest

Compound Name: Ach-806

Cat. No.: B1666535 Get Quote

Disclaimer: The compound "aCh-806" is not clearly identified in publicly available scientific

literature. This document provides information on two compounds with similar nomenclature,

FW-04-806 and CG-806, which are under investigation for their potential to overcome drug

resistance in cancer. It is presumed that the query "aCh-806" may be a typographical error

referring to one of these agents.

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the use of FW-04-806 and CG-

806 in studying and potentially overcoming drug resistance in cancer. Detailed protocols for key

experiments are included to facilitate the replication and further investigation of their

mechanisms of action.

Part 1: FW-04-806 - A Dual-Action Agent Targeting
Hsp90 and ABC Transporters
Application Note: FW-04-806 in Overcoming Multidrug
Resistance
FW-04-806, a bis-oxazolyl macrolide compound, has demonstrated significant potential in

circumventing drug resistance through a dual mechanism of action. Firstly, it acts as a Heat
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Shock Protein 90 (Hsp90) inhibitor, and secondly, it modulates the function of ATP-binding

cassette (ABC) transporters.

Mechanism of Action:

Hsp90 Inhibition: FW-04-806 binds to the N-terminal domain of Hsp90, disrupting its

chaperone function.[1] This leads to the proteasome-dependent degradation of Hsp90 client

proteins, many of which are key drivers of cancer cell proliferation and survival, such as

HER2, Akt, and Raf-1.[1][2] By promoting the degradation of these oncoproteins, FW-04-806

can induce cell cycle arrest and apoptosis in cancer cells.[1][2]

Modulation of ABC Transporter-Mediated Multidrug Resistance (MDR): A significant

challenge in cancer therapy is the overexpression of ABC transporters like ABCB1 (P-

glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), which actively efflux

chemotherapeutic drugs from cancer cells, leading to MDR. FW-04-806 has been shown to

reverse this resistance. It enhances the cytotoxicity of various chemotherapeutic agents in

cancer cells that overexpress ABCB1 and ABCG2.[3][4] Mechanistically, FW-04-806 inhibits

the efflux function of these transporters, thereby increasing the intracellular concentration of

co-administered anticancer drugs.[3][4] Notably, this effect is not due to a change in the

expression level of the transporters or their ATPase activity.[3][4]

Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of FW-04-806

Cell Line Cancer Type Key Features
IC50 of FW-04-
806 (µM)

Citation

SKBR3 Breast Cancer
HER2-

overexpressing
12.11 [2]

MCF-7 Breast Cancer
HER2-

underexpressing
39.44 [2]

Table 2: Reversal of Multidrug Resistance by FW-04-806
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Cell Line
Overexpres
sed
Transporter

Chemother
apeutic
Agent

FW-04-806
Conc. (µM)

Fold
Reversal*

Citation

KBv200 ABCB1 Vincristine 2.5 29.5 [3]

KBv200 ABCB1 Paclitaxel 2.5 15.8 [3]

H460/MX20 ABCG2 Mitoxantrone 5 11.2 [3]

H460/MX20 ABCG2 Topotecan 5 8.7 [3]

*Fold Reversal is calculated as the IC50 of the chemotherapeutic agent alone divided by the

IC50 of the chemotherapeutic agent in the presence of FW-04-806.

Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of FW-04-806 and its ability to reverse

multidrug resistance.

Materials:

Cancer cell lines (drug-sensitive and drug-resistant)

96-well plates

Complete cell culture medium

FW-04-806

Chemotherapeutic agent of interest

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)
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Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24

hours.[5]

Treat the cells with varying concentrations of FW-04-806 alone, the chemotherapeutic agent

alone, or a combination of both for 48-72 hours. Include untreated cells as a control.[5]

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours

at 37°C.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the untreated control and determine the IC50

values.

Protocol 2: Western Blot Analysis for Hsp90 Client Protein Degradation

This protocol is to assess the effect of FW-04-806 on the protein levels of Hsp90 clients.

Materials:

Cancer cell lines

6-well plates

FW-04-806

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels
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Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (against HER2, Akt, Raf-1, and a loading control like β-actin)

HRP-conjugated secondary antibody

ECL detection reagent

Chemiluminescence imaging system

Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with various concentrations of FW-04-806 for the desired time (e.g., 24 hours).[2]

Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.[6]

Separate 20-40 µg of protein from each sample by SDS-PAGE.[6]

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

Block the membrane with blocking buffer for 1 hour at room temperature.[6]

Incubate the membrane with primary antibodies overnight at 4°C.[6]

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.[6]

Wash the membrane again and detect the protein bands using an ECL detection reagent and

an imaging system.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by FW-04-806.
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Materials:

Cancer cell lines

6-well plates

FW-04-806

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with FW-04-806 for 24-48 hours.[8]

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

[8]

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]

Incubate the cells for 15 minutes at room temperature in the dark.[9]

Add 400 µL of 1X Binding Buffer to each sample.[9]

Analyze the cells by flow cytometry within 1 hour.[9] Early apoptotic cells will be Annexin V

positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
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Caption: FW-04-806 inhibits Hsp90, leading to client protein degradation and apoptosis.
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Caption: FW-04-806 reverses MDR by inhibiting ABC transporter drug efflux.

Part 2: CG-806 - A Multi-Kinase Inhibitor for
Resistant Hematologic Malignancies
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Application Note: CG-806 in Overcoming Resistance in
AML
CG-806 is a potent, oral, first-in-class multi-kinase inhibitor that targets key drivers of

hematologic malignancies, including Fms-like tyrosine kinase 3 (FLT3), Bruton's tyrosine

kinase (BTK), and Aurora kinases.[10][11] Its broad activity profile makes it a promising agent

for treating drug-resistant cancers, particularly Acute Myeloid Leukemia (AML).

Mechanism of Action:

CG-806 demonstrates superior anti-leukemic efficacy irrespective of the FLT3 mutational

status, a common mechanism of resistance to other FLT3 inhibitors.[10][11]

In FLT3-mutant AML: CG-806 potently inhibits both wild-type and various mutant forms of

FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD)

mutations.[12] This leads to the suppression of downstream signaling pathways involving

STAT5 and ERK, resulting in G1 phase cell cycle arrest and apoptosis.[13]

In FLT3-wild type AML: CG-806's efficacy is attributed to its inhibition of other critical kinases

like BTK and Aurora kinases. This dual targeting leads to G2/M phase arrest and apoptosis.

[10][11]

Overcoming Ibrutinib Resistance: In B-cell malignancies, resistance to the BTK inhibitor

ibrutinib often arises from mutations in BTK (e.g., C481S). CG-806 effectively inhibits both

wild-type and C481S mutant BTK, suggesting its potential to treat ibrutinib-resistant disease.

[13]

Quantitative Data Summary
Table 3: In Vitro Cytotoxicity of CG-806 in AML Cell Lines
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Cell Line FLT3 Status
IC50 of CG-806
(nM)

Citation

Ba/F3 FLT3-WT 11 [13]

Ba/F3 FLT3-ITD <1 [12]

Ba/F3 FLT3-D835Y <1 [12]

Ba/F3 FLT3-ITD + D835Y <1 [12]

Ba/F3 FLT3-ITD + F691L <1 [12]

MOLM-13 FLT3-ITD ~5 [14]

MV4-11 FLT3-ITD ~5 [14]

Table 4: Comparison of CG-806 with other FLT3 Inhibitors in FLT3-WT Ba/F3 Cells

Inhibitor IC50 (nM) Citation

CG-806 11 [13]

Quizartinib 1,956 [13]

Gilteritinib 500 [13]

Crenolanib 2,617 [13]

Experimental Protocols
Protocol 4: Cell Viability and Apoptosis Induction Assay

This protocol is for assessing the anti-leukemic activity of CG-806.

Materials:

AML cell lines (FLT3-mutant and FLT3-wild type)

96-well and 6-well plates

Complete cell culture medium
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CG-806

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Cell viability reagent (e.g., CellTiter-Glo®)

Luminometer

Procedure:

Cell Viability: Seed cells in a 96-well plate and treat with a dose range of CG-806 for 72

hours. Determine cell viability using a luminescent cell viability assay according to the

manufacturer's instructions.

Apoptosis: Seed cells in 6-well plates and treat with CG-806 for 24-48 hours.[14]

Harvest and stain cells with Annexin V-FITC and PI as described in Protocol 3.

Analyze by flow cytometry to quantify apoptotic cells.

Protocol 5: Western Blot Analysis for Kinase Inhibition

This protocol is to confirm the inhibition of FLT3, BTK, and Aurora kinase signaling by CG-806.

Materials:

AML cell lines

6-well plates

CG-806

Lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and transfer apparatus
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PVDF or nitrocellulose membranes

Blocking buffer

Primary antibodies (against phospho-FLT3, total FLT3, phospho-BTK, total BTK, phospho-

Aurora A/B/C, total Aurora A/B/C, phospho-STAT5, phospho-ERK, and a loading control)

HRP-conjugated secondary antibody

ECL detection reagent

Chemiluminescence imaging system

Procedure:

Treat AML cells with CG-806 for a short duration (e.g., 1-4 hours) to observe effects on

protein phosphorylation.[12]

Prepare cell lysates and perform western blotting as described in Protocol 2.

Probe the membranes with antibodies specific for the phosphorylated and total forms of the

target kinases and their downstream effectors.
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Caption: CG-806 inhibits mutant FLT3 signaling, leading to G1 arrest in AML cells.
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Caption: CG-806 targets BTK and Aurora kinases in FLT3-WT AML, causing G2/M arrest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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